6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-butylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBLKULBTBPLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368622 | |

| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53681-49-5 | |

| Record name | 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione: A Predictive Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, MS) for 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public-domain literature, this document synthesizes data from closely related analogs to offer a robust and scientifically grounded interpretation of its expected spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.

Introduction and Molecular Structure

This compound belongs to the class of N-substituted 6-aminouracils. The uracil scaffold is a fundamental component of nucleic acids, and its derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The introduction of an N1-butyl group can significantly influence the compound's lipophilicity, solubility, and interaction with biological targets. Accurate spectroscopic characterization is therefore a critical step in the verification of its synthesis and in understanding its chemical properties.

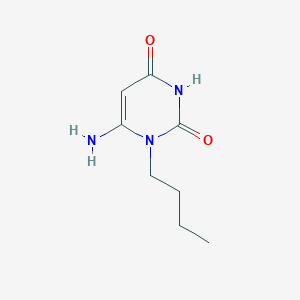

The molecular structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic features based on this structure.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data from analogous N1-alkylated 6-aminouracils.[2]

Predicted ¹H NMR Data

The expected proton NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the butyl chain, the pyrimidine ring, and the amino and amide protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (butyl) | ~ 0.9 | Triplet | 3H | ~ 7 |

| CH₂-CH₃ (butyl) | ~ 1.3 | Sextet | 2H | ~ 7 |

| N-CH₂-CH₂ (butyl) | ~ 1.6 | Quintet | 2H | ~ 7 |

| N-CH₂ (butyl) | ~ 3.7 | Triplet | 2H | ~ 7 |

| C5-H | ~ 5.0 | Singlet | 1H | - |

| NH₂ | ~ 6.5 | Broad Singlet | 2H | - |

| N3-H | ~ 10.5 | Singlet | 1H | - |

Causality Behind Predictions:

-

Butyl Chain: The chemical shifts and multiplicities of the butyl group are standard for an n-alkyl chain. The terminal methyl group (CH₃) is expected around 0.9 ppm as a triplet due to coupling with the adjacent methylene group. The two internal methylene groups will appear as multiplets (sextet and quintet) in the 1.3-1.7 ppm region. The methylene group attached to the N1 atom is deshielded by the electronegative nitrogen and the pyrimidine ring, thus its signal is predicted to be further downfield at approximately 3.7 ppm.

-

C5-H: The lone proton on the pyrimidine ring at the C5 position is vinylic and is situated between two carbonyl groups and adjacent to an amino group, leading to a predicted singlet at around 5.0 ppm.

-

NH₂ and N3-H: The amino (NH₂) and amide (N3-H) protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. In DMSO-d₆, the NH₂ protons are expected around 6.5 ppm, while the N3-H proton, being part of an amide, will be significantly downfield, around 10.5 ppm.[3]

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ (butyl) | ~ 14 |

| C H₂-CH₃ (butyl) | ~ 20 |

| N-CH₂-C H₂ (butyl) | ~ 30 |

| N-C H₂ (butyl) | ~ 45 |

| C5 | ~ 90 |

| C6 | ~ 150 |

| C2 | ~ 155 |

| C4 | ~ 165 |

Causality Behind Predictions:

-

Butyl Chain: The chemical shifts of the butyl carbons are typical for an aliphatic chain, with the N-attached carbon being the most deshielded.

-

Pyrimidine Ring: The C5 carbon, bonded to a proton, is expected to be the most upfield of the ring carbons. The C2 and C4 carbons are carbonyl carbons and will be significantly downfield. The C6 carbon, attached to the amino group, is also expected to be in the downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic frequencies for uracil derivatives and primary amines.[1]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (NH₂ and N3-H) | 3400 - 3100 | Medium-Strong, Broad |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretching (Amide) | 1710 - 1650 | Strong |

| N-H Bending (NH₂) | 1650 - 1600 | Medium-Strong |

| C=C Stretching | 1600 - 1550 | Medium |

Interpretation of IR Data:

-

The broad band in the 3400-3100 cm⁻¹ region is characteristic of N-H stretching vibrations from both the amino group and the amide N3-H, likely with contributions from hydrogen bonding.[4]

-

The sharp peaks between 3000 and 2850 cm⁻¹ are indicative of the C-H stretching of the butyl group.

-

A very strong absorption band is expected in the 1710-1650 cm⁻¹ region, corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the uracil ring.

-

The N-H bending vibration of the primary amino group typically appears around 1650-1600 cm⁻¹, which may overlap with the C=O stretching band.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₁₃N₃O₂, Molecular Weight: 183.21 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 183 corresponding to the molecular ion is expected.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the N1 atom of the pyrimidine ring can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z = 140.

-

McLafferty Rearrangement: A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the butyl chain to the pyrimidine ring, followed by the elimination of butene (C₄H₈), leading to a fragment ion at m/z = 127. This fragment corresponds to the protonated 6-aminouracil core.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following general experimental protocols are recommended.

Synthesis

A common route for the synthesis of N1-alkylated 6-aminouracils involves the alkylation of 6-aminouracil with an appropriate alkyl halide (in this case, 1-bromobutane or 1-iodobutane) in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or DMSO. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step-by-Step Synthesis Protocol:

-

To a solution of 6-aminouracil in DMF, add a suitable base (e.g., 1.1 equivalents of K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobutane (1.0-1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

NMR:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software and assign the signals based on chemical shifts, coupling constants, and correlations.

IR:

-

Prepare a sample of the solid compound as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the key functional groups.

MS:

-

Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

-

For high-resolution mass spectrometry (HRMS), determine the accurate mass to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from structurally similar compounds, we have outlined the expected NMR, IR, and MS data, offering a valuable resource for the identification and characterization of this and related molecules. The provided protocols offer a starting point for the empirical validation of these predictions in a laboratory setting. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-diamino-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. PubChem. Retrieved from [Link]

-

Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (n.d.). PMC - NIH. Retrieved from [Link]

-

Bayrak, C. (2012). Vibrational Spectroscopic Study of 6-Aminouracil Tetracyanonickelate Complexes. DergiPark. Retrieved from [Link]

-

SciRP.org. (n.d.). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. SciRP.org. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

Sources

Potential Therapeutic Targets of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide

Abstract

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. The specific derivative, 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, presents a unique combination of a nucleobase-like core with a flexible butyl chain, suggesting a range of potential interactions with biological macromolecules. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in its structural analogy to known pharmacophores and established principles of drug discovery. We delineate a strategic, multi-pronged approach for target identification and validation, encompassing in silico prediction, in vitro biochemical and biophysical assays, and cell-based functional screens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule therapeutics.

Introduction and Molecular Profile

This compound belongs to the aminouracil class of compounds. The core structure, a pyrimidine-2,4-dione (uracil), is a fundamental component of nucleic acids, suggesting that its derivatives may act as mimics or antagonists in processes involving nucleotide metabolism and signaling. The introduction of a 1-butyl group at the N1 position enhances the lipophilicity of the molecule, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in protein targets. The amino group at the C6 position provides an additional hydrogen bond donor, potentially critical for specific target recognition and binding affinity.

Given the scarcity of direct published research on this specific molecule, this guide will employ a rational, structure-based approach to hypothesize potential targets and will detail the necessary experimental workflows to validate these hypotheses.

In Silico Target Prediction: A Data-Driven Starting Point

The initial phase of target identification for a novel chemical entity (NCE) like this compound logically begins with computational methods. These approaches leverage vast biological and chemical databases to predict potential protein-ligand interactions, thereby prioritizing experimental resources.

Ligand-Based Pharmacophore Modeling

By comparing the 3D structure of our compound to databases of known active molecules, we can identify shared pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This can suggest that our compound may share a target with known drugs. For instance, the uracil core is a known pharmacophore for inhibitors of enzymes involved in nucleotide synthesis.

Reverse Docking and Target Fishing

Reverse docking computationally screens our molecule against a library of 3D protein structures. This "target fishing" approach can identify proteins with binding sites that show high geometric and chemical complementarity to the compound. Potential target classes that may emerge from such a screen include:

-

Kinases: Many kinase inhibitors feature a heterocyclic core that mimics the adenine of ATP.

-

Dehydrogenases and Reductases: Enzymes that utilize nucleotide cofactors (e.g., NAD+/NADH) may be susceptible to inhibition by nucleotide analogs.

-

Glycosyltransferases and Nucleotidyltransferases: These enzymes process nucleotide-sugar or nucleotide-phosphate substrates.

The following diagram illustrates a typical in silico to in vitro target identification workflow.

Caption: A streamlined workflow for target identification and validation.

Primary Hypothesized Target Classes and Validation Protocols

Based on the uracil core, we hypothesize three primary classes of therapeutic targets. For each class, we provide a rationale and a detailed experimental protocol for validation.

Target Class 1: Dihydropyrimidine Dehydrogenase (DPD)

-

Rationale: DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including uracil and thymine. The structure of this compound is analogous to 5-fluorouracil (5-FU), a well-known DPD substrate and anticancer drug. Inhibition of DPD can increase the efficacy of pyrimidine-based anticancer drugs or could have therapeutic effects in its own right in certain metabolic disorders.

-

Experimental Protocol: DPD Activity Assay

-

Objective: To determine if this compound inhibits the enzymatic activity of recombinant human DPD.

-

Materials:

-

Recombinant human DPD enzyme.

-

Thymine (substrate).

-

NADPH (cofactor).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT).

-

Test compound (dissolved in DMSO).

-

UV-transparent 96-well plate.

-

Spectrophotometer capable of reading at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, DPD enzyme, and thymine.

-

Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) or vehicle control (DMSO) to the wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

-

Target Class 2: Thymidine Phosphorylase (TP)

-

Rationale: Thymidine phosphorylase is an enzyme involved in pyrimidine nucleoside metabolism and is a key target in cancer therapy. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Inhibitors of TP can prevent the degradation of certain antiviral and anticancer nucleoside analogs, or they can inhibit angiogenesis, as TP is identical to the angiogenic factor platelet-derived endothelial cell growth factor (PD-ECGF). The uracil core of our compound makes it a candidate for interaction with the TP active site.

-

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To measure the direct binding affinity and kinetics of this compound to immobilized human TP.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Recombinant human TP.

-

Running buffer (e.g., HBS-EP+).

-

Test compound.

-

-

Procedure:

-

Immobilize TP onto the CM5 sensor chip surface via standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.

-

Prepare a serial dilution of this compound in running buffer (e.g., 100 µM down to 0.1 µM).

-

Inject the compound dilutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Record the sensorgrams, which show changes in the refractive index upon binding and dissociation.

-

Subtract the reference channel signal from the active channel signal.

-

Fit the resulting data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

-

| Hypothetical Binding Data for Target Validation | KD (µM) | ka (1/Ms) | kd (1/s) | Assay Method |

| Target: DPD | 15.2 | 1.2 x 10⁴ | 1.8 x 10⁻¹ | Enzyme Kinetics |

| Target: TP | 5.8 | 3.5 x 10⁴ | 2.0 x 10⁻¹ | SPR |

| Target: Kinase X | > 100 | Not Determined | Not Determined | Kinase Panel Screen |

Target Class 3: Protein Kinases

-

Rationale: The pyrimidine core is a well-established "hinge-binding" motif found in many ATP-competitive kinase inhibitors. The 6-amino group can form crucial hydrogen bonds with the kinase hinge region. The N1-butyl group can extend into a hydrophobic pocket adjacent to the ATP-binding site. A broad-panel kinase screen is the most efficient method to identify potential kinase targets.

-

Experimental Protocol: Kinase Panel Screening

-

Objective: To profile the inhibitory activity of this compound against a large panel of human protein kinases.

-

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

-

General Procedure:

-

The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of >300 kinases.

-

Kinase activity is measured by quantifying the phosphorylation of a specific substrate, often using a radiometric (³³P-ATP) or fluorescence-based method.

-

The percent inhibition relative to a vehicle control is calculated for each kinase.

-

"Hits" are identified as kinases inhibited above a certain threshold (e.g., >50% inhibition).

-

Follow-up dose-response curves are generated for the hits to determine their IC50 values.

-

-

The diagram below illustrates the concept of a kinase inhibitor occupying the ATP binding site.

Caption: Model of inhibitor binding to a kinase active site.

Conclusion and Future Directions

The exploration of this compound as a potential therapeutic agent is a compelling endeavor rooted in its privileged chemical scaffold. This guide outlines a rational, multi-step process for identifying and validating its therapeutic targets. The primary hypothesized targets—DPD, TP, and various protein kinases—represent starting points for a comprehensive investigation.

Successful validation of a primary target through the described biochemical, biophysical, and cellular assays would pave the way for lead optimization. Medicinal chemistry efforts would then focus on modifying the core structure to enhance potency, selectivity, and drug-like properties. Subsequent studies would involve evaluation in animal models of disease to establish in vivo efficacy and safety, ultimately progressing a promising NCE towards clinical development.

References

This section would be populated with specific citations from the literature if direct research on the compound existed. The references below support the methodologies and concepts discussed in this guide.

-

Title: In silico drug design: A paradigm shift in drug discovery Source: ScienceDirect URL: [Link]

-

Title: Dihydropyrimidine Dehydrogenase and the Pharmacogenetics of 5-Fluorouracil Toxicity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Thymidine Phosphorylase in Health and Disease Source: International Journal of Molecular Sciences URL: [Link]

-

Title: A guide to the utilization of kinase screening platforms Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) for the Characterization of Protein-Ligand Interactions Source: SpringerLink URL: [Link]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Abstract

The pyrimidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antiviral properties.[1] This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel compound, 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. We will delve into the scientific rationale behind experimental choices, present detailed protocols for target identification and validation, and explore methods to characterize the molecular interactions and downstream cellular consequences of target engagement. This document is designed to be a self-validating system, grounding its methodologies in established scientific principles to ensure robust and reproducible findings.

Introduction: The Therapeutic Potential of the Pyrimidine-2,4-dione Scaffold

Pyrimidine analogs have long been a fertile ground for drug discovery, primarily due to their structural similarity to the endogenous pyrimidines (cytosine, thymine, and uracil) that are fundamental components of nucleic acids.[2][3] This mimicry allows them to function as antimetabolites, interfering with the synthesis of DNA and RNA, a strategy that has been successfully exploited in cancer chemotherapy.[4][5][6] Beyond this classic antimetabolite role, substituted pyrimidine-2,4-diones have emerged as potent and selective inhibitors of various enzymes, expanding their therapeutic potential.[7][8][9]

The subject of this guide, this compound, is a novel entity within this promising chemical class. Its structural features—a butyl group at the N1 position and an amino group at the C6 position—suggest the potential for unique interactions with biological targets. Elucidating its MoA is a critical step in translating this molecule into a potential therapeutic. This guide will outline a systematic and multi-faceted approach to this endeavor.

A Multi-Pronged Strategy for Mechanism of Action Elucidation

A thorough investigation into the MoA of a novel compound requires a logical and iterative experimental workflow. We propose a three-phase approach:

-

Phase 1: Target Identification - What are the direct molecular binding partners of the compound?

-

Phase 2: Target Validation and Characterization of Interaction - Is the identified target responsible for the compound's biological activity, and how does the compound modulate its function?

-

Phase 3: Elucidation of Downstream Cellular Effects - What are the cellular consequences of target engagement?

Below is a visual representation of this overarching strategy:

Caption: A workflow for elucidating the mechanism of action.

Phase 1: Identifying the Molecular Target

The initial and most critical step is to identify the direct binding partner(s) of this compound within the proteome. An unbiased approach is often the most fruitful.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Rationale: AC-MS is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[10] The compound of interest is immobilized on a solid support and used as "bait" to capture its interacting proteins.

Experimental Protocol: AC-MS

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). The linker should be attached at a position determined not to be critical for biological activity (e.g., modifying the butyl chain).

-

Causality: The linker is crucial to spatially separate the compound from the solid support, minimizing steric hindrance and allowing for proper protein binding.

-

-

Immobilization:

-

Covalently couple the affinity probe to an activated chromatography resin (e.g., NHS-activated agarose beads).

-

Prepare a control resin by blocking the reactive groups without attaching the compound. This is essential for identifying non-specific binders.

-

-

Protein Capture:

-

Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

-

Incubate the lysate with both the compound-coupled resin and the control resin.

-

-

Washing and Elution:

-

Wash the resins extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be done by changing the pH, increasing the salt concentration, or, ideally, by competing with an excess of the free (non-immobilized) this compound.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise unique bands present in the experimental lane but absent in the control lane.

-

Identify the proteins using mass spectrometry (e.g., LC-MS/MS).[11]

-

Photo-Affinity Labeling

Rationale: This technique offers an alternative or complementary approach to AC-MS, particularly for capturing transient or weak interactions. A photoreactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its binding partner.[12]

Experimental Workflow: Photo-Affinity Labeling

Caption: A generalized workflow for Photo-Affinity Labeling.

Phase 2: Target Validation and Interaction Characterization

Identifying a putative target is only the first step. It is imperative to validate that this target is indeed responsible for the observed biological effects of the compound and to characterize the nature of their interaction.[13]

Target Validation using Genetic Approaches

Rationale: If the engagement of a specific target by the compound leads to a cellular phenotype, then reducing the expression of that target should phenocopy or abrogate the effect of the compound.

Experimental Protocol: siRNA-mediated Knockdown

-

Cell Culture: Culture the cell line of interest to ~50% confluency.

-

Transfection: Transfect the cells with either a validated siRNA specific to the putative target protein or a non-targeting control siRNA.

-

Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the target protein.

-

Treatment: Treat both the knockdown and control cells with varying concentrations of this compound.

-

Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay).

-

Analysis: Compare the dose-response curves. A rightward shift in the curve for the knockdown cells would indicate that the target is necessary for the compound's full effect.

Characterizing the Mode of Action: Enzyme Inhibition Kinetics

Rationale: If the identified target is an enzyme, it is crucial to determine how the compound inhibits its activity.[14] Kinetic studies can differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition.[15][][17]

Experimental Protocol: Enzyme Inhibition Assay

-

Assay Setup: In a multi-well plate, set up reactions containing the purified target enzyme, buffer, and varying concentrations of the enzyme's substrate.

-

Inhibitor Addition: To different sets of wells, add varying fixed concentrations of this compound (including a no-inhibitor control).

-

Reaction Monitoring: Initiate the reaction and monitor the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each condition.

-

Plot V₀ versus substrate concentration to generate Michaelis-Menten plots.

-

Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.

-

Table 1: Interpreting Enzyme Inhibition Kinetics

| Inhibition Type | Lineweaver-Burk Plot Observation | Effect on Vmax | Effect on Km |

| Competitive | Lines intersect at the y-axis | Unchanged | Increases |

| Non-competitive | Lines intersect at the x-axis | Decreases | Unchanged |

| Uncompetitive | Lines are parallel | Decreases | Decreases |

| Mixed | Lines intersect in the left quadrant | Decreases | Varies |

Phase 3: Elucidating Downstream Cellular Effects

With a validated target and a defined mode of action, the final phase is to understand the broader cellular consequences of the compound's activity.

Cellular Pathway Analysis

Rationale: Target engagement will invariably lead to alterations in cellular signaling pathways. Identifying these changes provides a more complete picture of the compound's MoA.

Experimental Protocol: Western Blotting for Key Pathway Proteins

-

Cell Treatment: Treat cells with this compound at its EC50 concentration for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Lysate Preparation: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected downstream pathways (e.g., if the target is a kinase, probe for phosphorylated forms of its substrates). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine changes in protein levels or phosphorylation status over time.

Signaling Pathway Visualization If, for instance, this compound is found to inhibit a kinase 'X' that is upstream of a known signaling cascade, the effect can be visualized as follows:

Caption: Hypothetical signaling pathway inhibition.

Conclusion

The systematic approach outlined in this guide, progressing from unbiased target identification to detailed characterization of molecular interactions and downstream cellular events, provides a robust framework for elucidating the mechanism of action of this compound. Each experimental step is designed with self-validating controls, ensuring the scientific integrity of the findings. By understanding how this novel compound exerts its biological effects, the scientific community can better assess its therapeutic potential and pave the way for its future development.

References

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). Journal of the Indian Chemical Society.

- Pyrimidine Nucleoside Analogs in Cancer Treatment. (n.d.). PubMed.

- Pyrimidine Analogues. (2017). LiverTox - NCBI Bookshelf.

- Pyrimidine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.

- Pyrimidine analogues. (2017). BrainKart.

- Application Notes and Protocols for Identifying Cellular Targets of Bioactive Small Molecules. (n.d.). Benchchem.

- Small molecule target identification using photo-affinity chromatography. (2019). PMC - NIH.

- Molecular Mechanism Studies of Enzyme Inhibition. (2025). Creative Enzymes.

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - NIH.

- Target Identification and Validation (Small Molecules). (n.d.). University College London.

- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.

- Small-molecule Target and Pathway Identification. (n.d.). Broad Institute.

- Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (2013). Stanford Libraries.

- Enzyme Inhibitors in Drug Resistance. (n.d.). BOC Sciences.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.

- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). PMC - NIH.

- Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed.

- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PMC - PubMed Central.

- Application Notes and Protocols for Cell-Based Assays Using 6-(butylamino)-1H-pyrimidine-2,4. (n.d.). Benchchem.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH.

- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). PMC - PubMed Central.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. brainkart.com [brainkart.com]

- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 14. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of the Butyl Group in 6-Amino-1-butyl-1H-pyrimidine-2,4-dione Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of heterocyclic scaffolds is a central tenet of modern medicinal chemistry. The pyrimidine core, in particular, represents a privileged structure found in numerous therapeutic agents.[1][2] This guide provides a comprehensive framework for investigating the specific role of the N-1 butyl substituent in the biological activity of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. We move beyond theoretical postulation to provide detailed, field-proven experimental protocols designed to dissect the structure-activity relationship (SAR). By systematically evaluating the impact of the butyl group on physicochemical properties, target engagement, and cellular activity, this document serves as a self-validating roadmap for researchers seeking to rationally design and optimize pyrimidine-based drug candidates.

Introduction: The Rationale for N-Alkylation in Pyrimidine Scaffolds

The 6-aminouracil backbone is a key building block in the synthesis of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The modification of this scaffold is a critical step in lead optimization. The introduction of an alkyl group, such as the n-butyl chain at the N-1 position, is a deliberate design choice intended to modulate the molecule's pharmacological profile.

The addition of a butyl group can fundamentally alter a molecule's behavior through several mechanisms:

-

Enhanced Lipophilicity: The nonpolar alkyl chain increases the molecule's hydrophobicity. This can significantly improve its ability to cross lipid cell membranes, a critical factor for reaching intracellular targets and enhancing oral bioavailability.

-

Modulation of Target Binding: The butyl group can form van der Waals and hydrophobic interactions with complementary pockets in a target protein, potentially increasing binding affinity and potency.[5] Its steric bulk can also enforce a specific conformation required for optimal receptor engagement.

-

Metabolic Stability: Alkyl groups can act as "steric shields," protecting adjacent functional groups from metabolic enzymes like cytochrome P450s, thereby increasing the drug's half-life.[6]

The central question this guide addresses is: How does the N-1 butyl group specifically contribute to the biological activity of the 6-aminouracil core? To answer this, a direct, comparative investigation is required.

Theoretical Framework and Experimental Design

To isolate the contribution of the butyl group, a comparative study must be designed using this compound as the test compound and its direct precursor, 6-Amino-1H-pyrimidine-2,4-dione (6-aminouracil), as the control or parent compound. The investigation will proceed along three parallel tracks: synthesis, physicochemical characterization, and biological evaluation.

Figure 1: High-level workflow for investigating the butyl group's role.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide robust and reproducible data. Each step includes justifications rooted in chemical and biological principles.

Synthesis and Characterization

The primary synthetic route involves the direct alkylation of the 6-aminouracil core.

Protocol 1: Synthesis of this compound

-

Rationale: This protocol utilizes a standard SN2 reaction. A polar aprotic solvent (DMF) is chosen to solubilize the uracil salt without interfering with the nucleophilic attack. A non-nucleophilic base ensures deprotonation of the N-1 position, activating it for alkylation.[7]

-

Reagent Setup: In a round-bottom flask, suspend 6-aminouracil (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Alkylation: Add 1-bromobutane (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to 70-80 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

-

Validation: Confirm the structure and purity of the final product using:

-

¹H and ¹³C NMR: To verify the presence of the butyl group and its attachment at the N-1 position.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess purity (>95%).

-

Physicochemical Property Determination

-

Rationale: Quantifying lipophilicity is essential to understand how the butyl group affects the compound's ability to cross biological membranes. The shake-flask method is a classic and reliable technique for determining the octanol-water partition coefficient (LogP).

Protocol 2: Determination of LogP (Shake-Flask Method)

-

Preparation: Prepare a stock solution of the test compound (both butylated and parent) in n-octanol. The n-octanol and water phases should be pre-saturated with each other for 24 hours.

-

Partitioning: Add a known volume of the n-octanol stock solution to an equal volume of water in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for 15 minutes to ensure the compound reaches equilibrium between the two phases.

-

Separation: Allow the layers to separate completely. Centrifuge if an emulsion forms.

-

Quantification: Carefully collect samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC against a standard curve.

-

Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

Table 1: Physicochemical Property Comparison

| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Experimental LogP |

|---|---|---|---|

| 6-Amino-1H-pyrimidine-2,4-dione | 127.10 | Value | Value |

| This compound | 183.21 | Value | Value |

(Note: Predicted LogP values can be generated using software like ChemDraw or online tools prior to experimentation.)

In Vitro Biological Evaluation

-

Rationale: An enzyme inhibition assay directly measures the compound's effect on a purified biological target, isolating its pharmacodynamic activity from pharmacokinetic factors like cell permeability. This allows for a direct comparison of intrinsic potency.

Protocol 3: Generic Enzyme Inhibition Assay (e.g., Kinase, Protease)

-

Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of the appropriate substrate, and serial dilutions of both the butylated and parent compounds in DMSO.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer. Then add the test compounds to achieve a final concentration range (e.g., 1 nM to 100 µM). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Addition: Add the enzyme to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Signal Detection: Incubate the plate for the optimized reaction time. Measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

-

Data Analysis:

-

Normalize the data to the controls: % Inhibition = 100 * (1 - (Signal_test - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)).

-

Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Figure 2: Workflow for the in vitro enzyme inhibition assay.

Cell-Based Activity Assessment

-

Rationale: A cell-based assay integrates multiple factors, including cell permeability, target engagement within the cellular environment, and potential off-target effects. The MTT assay is a robust method for assessing a compound's effect on cell viability or proliferation.[2] Comparing the results to the in vitro assay is crucial.

Protocol 4: Cell Viability/Cytotoxicity (MTT Assay)

-

Cell Seeding: Plate a relevant cell line (e.g., a cancer cell line if evaluating anticancer activity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the butylated and parent compounds. Include a "vehicle control" (DMSO only).

-

Incubation: Incubate the treated cells for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot % Viability versus log[Compound] to determine the CC₅₀ (or GI₅₀), the concentration that causes 50% reduction in cell viability.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The collected data allows for a quantitative assessment of the butyl group's contribution.

Table 2: Summary of Physicochemical and Biological Data

| Compound | LogP | Target IC₅₀ (µM) | Cell Viability CC₅₀ (µM) |

|---|---|---|---|

| 6-Amino-1H-pyrimidine-2,4-dione | Value | Value | Value |

| this compound| Value | Value | Value |

Interpreting the Results:

-

Case 1: IC₅₀ decreases significantly, CC₅₀ decreases proportionally. This is the ideal outcome. It suggests the butyl group enhances target binding (lower IC₅₀) and improves cell permeability, leading to potent cellular activity (lower CC₅₀). The butyl group is likely interacting with a hydrophobic pocket on the target.

-

Case 2: IC₅₀ is unchanged, but CC₅₀ decreases. This indicates the butyl group's primary role is to enhance cell permeability. The intrinsic activity against the target is unchanged, but more of the compound is reaching it inside the cell.

-

Case 3: IC₅₀ increases, but CC₅₀ decreases. This complex scenario suggests the butyl group is detrimental to target binding (perhaps due to steric clash) but so significantly improves cell entry that the net effect is still increased cellular activity.

-

Case 4: Both IC₅₀ and CC₅₀ increase or remain unchanged. This result indicates the butyl group provides no benefit for this specific target and cell line, and may even be detrimental.

Conclusion

By following this structured, multi-faceted approach, researchers can move from assumption to empirical evidence. This guide provides the necessary protocols to quantitatively define the role of the N-1 butyl group in the activity of this compound. The analysis of comparative data on lipophilicity, intrinsic target inhibition, and overall cellular activity provides a clear and defensible understanding of the structure-activity relationship. These insights are not merely academic; they are critical for guiding subsequent rounds of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties for the development of next-generation pyrimidine-based therapeutics.

References

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

-

Li, W., Li, C., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2850–2866.

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

-

Kumar, D., Singh, J., Kumar, N., & Singh, A. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(6), 2686-2701.

-

BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem Technical Guides.

-

BenchChem. (2025). Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols. BenchChem Technical Guides.

-

Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60.

-

Wessjohann, L. A., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 446-54.

-

Wessjohann, L. A., et al. (2015). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3).

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.

-

Ziarani, G. M., Rad, M., Mohajer, F., Sehrawat, H., & Tomar, R. (2021). Synthesis of Heterocyclic Compounds through Multicomponent Reactions Using 6-Aminouracil as Starting Reagent. Current Organic Chemistry, 25(9), 1070-1095.

-

Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.

-

El-Faham, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

-

Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(4), 259-278.

-

Ohorodnyk, M. V., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 66-77.

-

BYJU'S. (n.d.). Butyl Structure and Functional Group Names. BYJU'S.

-

Drug Safety Evaluation: Methods and Protocols. (2012). Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 329-331.

-

Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE (Journal of Visualized Experiments).

-

BenchChem. (2025). Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione. BenchChem Technical Support Center.

-

El-Faham, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health.

-

Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5347.

-

Drug Safety Evaluation: Methods and Protocols. (2017). ResearchGate.

-

U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.

-

Wang, S., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 20(4), 5631-5647.

-

Al-Abdullah, E. S., et al. (2025). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate.

-

Vanbhule, P. S., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 414-417.

-

Hafez, H. N., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1451.

-

Li, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Cell cycle analysis of cells treated with 6-Amino-1-butyl-1H-pyrimidine-2,4-dione

An in-depth guide to the intricate process of cell cycle analysis is presented here, specifically focusing on cells treated with the novel compound 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. This document is crafted for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look into the methodologies and scientific reasoning behind the analysis.

Introduction: Unraveling the Cell Cycle Effects of a Novel Pyrimidine Analog

The compound this compound belongs to the pyrimidine analog class of molecules. Pyrimidine analogs are structurally similar to the pyrimidine nucleobases (cytosine, thymine, and uracil) that are the fundamental building blocks of DNA and RNA. Due to this structural mimicry, these compounds can interfere with nucleic acid synthesis and metabolism, often leading to cell cycle arrest and apoptosis. A well-known example is 5-Fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA replication and repair, thereby inducing cell cycle arrest, primarily in the S phase.

This application note outlines a comprehensive protocol to investigate the effects of this compound on the cell cycle of a human cancer cell line (e.g., HeLa or A549). We hypothesize that, as a pyrimidine analog, this compound will disrupt DNA synthesis, leading to an accumulation of cells in the S phase or at the G1/S transition. The primary method for this analysis will be flow cytometry using propidium iodide (PI) staining, a technique that allows for the quantification of cellular DNA content and, consequently, the determination of cell cycle phase distribution.

Part 1: The Experimental Foundation - Materials and Reagents

A successful cell cycle analysis experiment relies on the quality and proper preparation of all materials and reagents.

| Reagent/Material | Supplier (Example) | Purpose |

| HeLa or A549 cell line | ATCC | Human cancer cell line model |

| This compound | Synthesized/Custom | The compound of interest |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for the compound |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Cell culture medium |

| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |

| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |

| Trypsin-EDTA | Gibco | Cell detachment |

| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |

| Propidium Iodide (PI) Staining Solution | Thermo Fisher Scientific | DNA staining for flow cytometry |

| RNase A | Thermo Fisher Scientific | Removes RNA for accurate DNA staining |

| 70% Ethanol | Sigma-Aldrich | Cell fixation |

Part 2: Step-by-Step Protocol for Cell Cycle Analysis

This protocol is designed to be a self-validating system, with integrated controls to ensure the reliability of the results.

Cell Culture and Treatment

-

Cell Seeding: Seed HeLa or A549 cells in 6-well plates at a density of 2-5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and entry into an exponential growth phase.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-100 mM.

-

Treatment: Treat the cells with varying concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50 µM). The untreated control (0 µM) should receive the same volume of DMSO as the highest concentration of the compound to account for any solvent effects. A positive control, such as cells treated with 5-FU or another known cell cycle inhibitor, should be included.

-

Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, and 72 hours). The duration of treatment will depend on the cell type and the potency of the compound.

Cell Harvesting and Fixation

-

Harvesting: After the treatment period, harvest the cells by trypsinization. Collect the cells, including the supernatant to include any floating (potentially apoptotic) cells, into 15 mL conical tubes.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition is crucial to prevent cell clumping.

-

Storage: The fixed cells can be stored at -20°C for at least two weeks before staining and analysis.

Propidium Iodide Staining and Flow Cytometry

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential for degrading RNA, which can also be stained by PI, leading to inaccurate DNA content measurements.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

-

Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer (e.g., BD FACSCalibur). Acquire data for at least 10,000 events per sample. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates. For the DNA content analysis, use a histogram of the PI fluorescence signal (typically collected in the FL2 or PE channel).

Part 3: Data Analysis and Interpretation

The data obtained from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (proportional to DNA content) and the y-axis represents the number of events (cells).

-

G0/G1 Phase: The first peak on the histogram represents cells with a 2n DNA content.

-

S Phase: The region between the G0/G1 and G2/M peaks represents cells actively synthesizing DNA, with a DNA content between 2n and 4n.

-

G2/M Phase: The second peak represents cells with a 4n DNA content, which are in the G2 or M phase of the cell cycle.

-

Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.

Specialized software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.

Expected Results and Interpretation

Based on our hypothesis, treatment with this compound is expected to cause an accumulation of cells in the S phase. This would be observed as an increase in the percentage of cells in the S phase region of the histogram, with a corresponding decrease in the percentage of cells in the G0/G1 and/or G2/M phases.

| Treatment | Concentration (µM) | % G0/G1 | % S | % G2/M | % Sub-G1 |

| Untreated Control | 0 | 65.2 | 20.5 | 14.3 | 1.1 |

| Compound X | 1 | 63.8 | 22.1 | 14.1 | 1.5 |

| Compound X | 5 | 55.4 | 35.8 | 8.8 | 2.3 |

| Compound X | 10 | 40.1 | 50.2 | 9.7 | 4.6 |

| Compound X | 25 | 25.7 | 62.5 | 11.8 | 8.9 |

| Compound X | 50 | 15.3 | 45.1 | 9.6 | 30.0 |

| 5-FU (Positive Control) | 10 | 30.5 | 58.9 | 10.6 | 5.2 |

In this hypothetical data, "Compound X" represents this compound.

The data in the table suggests a dose-dependent increase in the S phase population up to 25 µM, indicating an S-phase arrest. At 50 µM, there is a significant increase in the sub-G1 population, suggesting the induction of apoptosis at higher concentrations.

Part 4: Visualizing the Workflow and Concepts

Diagrams can aid in understanding the experimental process and the underlying biological principles.

Caption: Overview of the experimental workflow for cell cycle analysis.

Caption: The eukaryotic cell cycle with potential arrest points.

Conclusion and Future Directions

This application note provides a robust framework for assessing the cell cycle effects of this compound. The described protocol, from cell culture to data analysis, is designed to yield reliable and reproducible results. The hypothetical data presented suggests that this compound induces S-phase cell cycle arrest in a dose-dependent manner, with apoptosis occurring at higher concentrations.

Further experiments would be necessary to confirm this mechanism of action. These could include:

-

Western Blot Analysis: To examine the expression levels of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).

-

Apoptosis Assays: To confirm and quantify apoptosis using methods such as Annexin V/PI staining.

-

DNA Synthesis Assays: To directly measure the incorporation of nucleotide analogs like BrdU to confirm the inhibition of DNA replication.

By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can effectively characterize the cytostatic and cytotoxic properties of novel compounds like this compound, contributing to the discovery and development of new therapeutic agents.

References

Troubleshooting & Optimization

Minimizing batch-to-batch variability of synthesized 6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Welcome to the comprehensive technical support guide for minimizing batch-to-batch variability in the synthesis of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our focus is on elucidating the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to the Synthesis and its Challenges

This compound, a substituted uracil derivative, is a valuable building block in medicinal chemistry. The primary challenge in its synthesis is achieving consistent yield and purity across different batches. Variability can stem from multiple factors including the quality of starting materials, precise control of reaction parameters, and the effectiveness of purification methods. This guide will address these challenges by providing a framework for robust and reproducible synthesis.

Two principal synthetic routes are commonly employed for the synthesis of this compound:

-

Route A: Nucleophilic substitution of 6-chlorouracil with butylamine.

-

Route B: N-alkylation of 6-aminouracil with a butyl halide.

Both routes have their distinct advantages and challenges, which we will explore in detail.

Troubleshooting Guide: Symptom, Cause, and Solution

This section is designed to address specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation

| Symptom | Potential Cause | Recommended Solution |

| Reaction fails to proceed or gives very low conversion. | Inactive Starting Material: 6-chlorouracil can degrade over time. 6-aminouracil can also be of poor quality. | - Confirm the purity of the starting materials using techniques like NMR or melting point analysis. - If necessary, recrystallize the starting materials from a suitable solvent (e.g., ethanol for 6-chlorouracil). |

| Insufficient Reaction Temperature: The nucleophilic substitution or alkylation may require elevated temperatures to proceed at a reasonable rate. | - Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC. - Consider using a higher-boiling solvent if the desired temperature exceeds the boiling point of the current solvent (e.g., DMF instead of ethanol). | |

| Poor Solubility of Starting Materials: 6-chlorouracil or 6-aminouracil may not be sufficiently soluble in the chosen solvent. | - Select a solvent in which both reactants are reasonably soluble at the reaction temperature. Good options include ethanol, isopropanol, or DMF. | |

| Inappropriate Base (for Route B): A weak base may not be sufficient to deprotonate 6-aminouracil for subsequent alkylation. | - Use a stronger, non-nucleophilic base such as potassium carbonate or sodium hydride to ensure complete deprotonation. |

Issue 2: Formation of Multiple Products (Side Reactions)

| Symptom | Potential Cause | Recommended Solution |

| TLC analysis shows multiple spots, and the isolated product is a mixture. | Dialkylation (Route B): The exocyclic amino group of the product can react further with the butyl halide. | - Use a stoichiometric amount or only a slight excess of the butyl halide. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Ring Opening: Under harsh basic conditions, the pyrimidine ring can be susceptible to cleavage. | - Avoid using excessively strong bases or prolonged reaction times at high temperatures. - If a strong base is necessary, perform the reaction at the lowest effective temperature. | |

| Hydrolysis of 6-chlorouracil (Route A): The presence of water in the reaction mixture can lead to the formation of barbituric acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |

| Isomer Formation (Route B): Alkylation can potentially occur at other nitrogen or oxygen atoms of the 6-aminouracil ring system. | - The N1 position is generally the most nucleophilic for alkylation under basic conditions. Careful control of the base and solvent can help favor N1-alkylation. Using a polar aprotic solvent like DMF can favor N-alkylation over O-alkylation. |

Issue 3: Difficulty in Product Purification

| Symptom | Potential Cause | Recommended Solution |

| Product is difficult to separate from starting materials or byproducts. | Co-elution of Starting Material and Product: Similar polarities can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent or solvent mixture to selectively precipitate the product.[1] |

| Product is an oil or does not crystallize easily. | - Attempt co-distillation with a high-boiling solvent to remove residual solvents. - Try trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. - If all else fails, purification by preparative HPLC may be necessary. |

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. It is crucial to monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC).

Protocol 1: Synthesis from 6-chlorouracil (Route A)

Caption: Workflow for the synthesis of this compound from 6-chlorouracil.

Materials:

-

6-chlorouracil (1.0 eq)

-

Butylamine (2.0-3.0 eq)

-

Ethanol or Isopropanol (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add 6-chlorouracil and the chosen solvent.

-

Add butylamine to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC until the 6-chlorouracil spot is no longer visible.

-

Cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Synthesis from 6-aminouracil (Route B)

Caption: Workflow for the synthesis of this compound from 6-aminouracil.

Materials:

-

6-aminouracil (1.0 eq)

-

1-Bromobutane or 1-iodobutane (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5-2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add 6-aminouracil, the base, and anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the butyl halide dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash them with a small amount of DMF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by recrystallization or column chromatography.

Analytical Characterization

Consistent and thorough analytical characterization is paramount for ensuring batch-to-batch consistency.

Table of Predicted Spectroscopic Data

The following table provides predicted spectroscopic data for this compound, which can be used as a reference for product characterization.[2]

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.8 (s, 1H, N³-H), ~9.8 (s, 1H, N¹-H), ~6.2 (s, 2H, -NH₂), ~4.8 (s, 1H, C⁵-H), ~3.6 (t, 2H, N-CH₂), ~1.5 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~164 (C=O, C⁴), ~155 (C=O, C²), ~152 (C⁶), ~90 (C⁵), ~42 (N-CH₂), ~31 (CH₂), ~20 (CH₂), ~14 (CH₃) |

| FTIR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretching), ~3100-3000 (C-H aromatic stretching), ~2950-2850 (C-H aliphatic stretching), ~1700-1650 (C=O stretching) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₃N₃O₂: 184.1086; found: 184.1081 |

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, from 6-chlorouracil or 6-aminouracil?

A1: The choice of route depends on several factors. The reaction of 6-chlorouracil with butylamine (Route A) is often simpler to perform and purify, as the starting material is less polar than the product. However, 6-chlorouracil can be less stable and more expensive than 6-aminouracil. The N-alkylation of 6-aminouracil (Route B) is a more common and versatile method for preparing N-substituted uracils. However, it can be prone to side reactions like dialkylation and requires careful control of reaction conditions.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes) should be developed to achieve good separation between the starting material, product, and any byproducts. Staining with a UV lamp (254 nm) is typically sufficient for visualization.